

# An In-Depth Technical Guide to the Pharmacology of Laniquidar

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Compound of Interest		
Compound Name:	Laniquidar	
Cat. No.:	B1684370	Get Quote

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### **Abstract**

Laniquidar (R101933) is a potent, non-competitive, third-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. This guide provides a comprehensive overview of the pharmacology of Laniquidar, including its mechanism of action, in vitro potency, pharmacokinetic properties, and clinical development history. While showing promise in its ability to modulate P-gp, the clinical advancement of Laniquidar was ultimately halted due to challenges with its oral bioavailability and high interpatient variability. This document consolidates available quantitative data, details experimental protocols for its evaluation, and presents visual representations of its pharmacological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of oncology and drug development.

## Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of cells. In cancer, the overexpression of P-gp is a major mechanism of multidrug resistance, leading to decreased intracellular concentrations of chemotherapeutic agents and subsequent treatment failure. **Laniquidar** was developed as a third-generation P-gp inhibitor to overcome this resistance.[1] Unlike earlier generations of P-gp inhibitors, third-



generation agents like **Laniquidar** were designed to have higher potency, greater specificity, and fewer off-target effects and drug-drug interactions.[1]

**Laniquidar** was investigated in clinical trials for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and breast cancer.[2][3] However, its clinical development was discontinued due to its low oral bioavailability and significant variability in patient responses.[3] Despite its discontinuation, the study of **Laniquidar** provides valuable insights into the complexities of targeting P-gp in cancer therapy.

# **Chemical Properties**

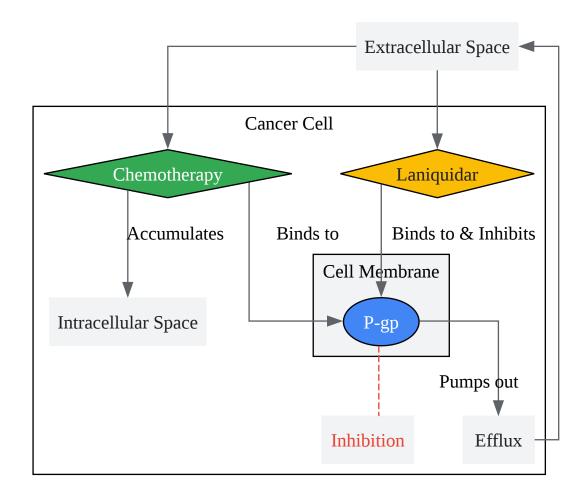
**Laniquidar** is a benzazepine derivative with the following chemical characteristics:[3]

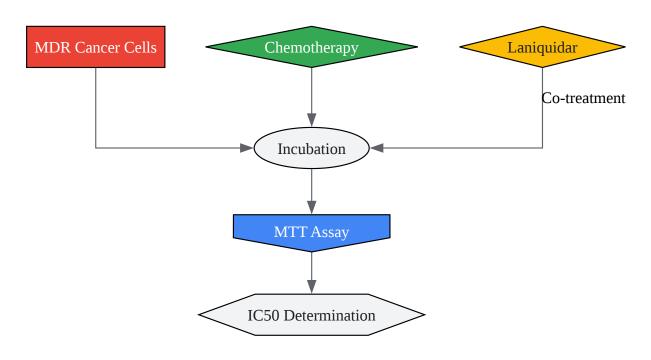
Property	Value
Chemical Name	methyl 11-(1-(2-(4-(quinolin-2- ylmethoxy)phenyl)ethyl)piperidin-4- ylidene)-6,11-dihydro-5H-imidazo[2,1-b] [4]benzazepine-3-carboxylate
Molecular Formula	C37H36N4O3
Molecular Weight	584.72 g/mol
CAS Number	197509-46-9

## **Mechanism of Action**

**Laniquidar** is a highly selective and potent, non-competitive inhibitor of P-glycoprotein.[3][5] Its mechanism of action involves a direct interaction with P-gp, leading to a conformational change that hinders the hydrolysis of ATP.[3] This inhibition of ATP hydrolysis prevents the efflux of P-gp substrates, such as chemotherapeutic drugs, from the cell.[3] The resulting increase in intracellular drug concentration can restore the sensitivity of multidrug-resistant cancer cells to chemotherapy.







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### References

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